2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile
Overview
Description
2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile is an organic compound with the molecular formula C10H10BrNO It is characterized by the presence of a bromophenyl group attached to a hydroxypropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile typically involves the reaction of 3-bromobenzyl bromide with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-[(3-Bromophenyl)methyl]-3-oxopropanenitrile.
Reduction: Formation of 2-[(3-Bromophenyl)methyl]-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can facilitate interactions with hydrophobic pockets in proteins, while the hydroxy and nitrile groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile
- 2-[(3-Chlorophenyl)methyl]-3-hydroxypropanenitrile
- 2-[(3-Methylphenyl)methyl]-3-hydroxypropanenitrile
Uniqueness
2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9,13H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVGCCGILZJXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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